D-Glucose, 6-deoxy-6-iodo- is a modified form of glucose, specifically a glucose analogue where the hydroxyl group at the sixth carbon has been replaced by an iodine atom. This compound is also known by its CAS number 6304-86-5 and has a molecular formula of with a molecular weight of approximately 290.05 g/mol . The compound exhibits unique properties that make it of interest in various scientific fields, particularly in biochemistry and medical imaging.
This compound falls under the category of monosaccharides and is classified as a glucose analogue. It is particularly notable for its use in research related to glucose metabolism and transport mechanisms within cells.
The synthesis of D-Glucose, 6-deoxy-6-iodo- typically involves the iodination of D-glucose. One common method includes the use of iodine monochloride or other iodine sources that facilitate the substitution of the hydroxyl group at the sixth position with an iodine atom. The general steps include:
The synthesis requires careful control of temperature and pH to ensure high yields and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly used to confirm the structure and purity of the synthesized compound .
D-Glucose, 6-deoxy-6-iodo- retains the basic pyranose structure characteristic of glucose but features an iodine atom at the sixth carbon instead of a hydroxyl group. The structural formula can be represented as follows:
The physical properties include:
D-Glucose, 6-deoxy-6-iodo- can participate in various chemical reactions typical of sugar alcohols and iodinated compounds. Notably, it can undergo:
Research has shown that this compound competes with natural glucose for uptake into cells via glucose transporters, making it useful for studying glucose metabolism .
The mechanism by which D-glucose, 6-deoxy-6-iodo- enters cells involves interaction with glucose transporters (GLUT). Upon administration, it mimics natural glucose:
Studies indicate that the biological behavior of D-glucose, 6-deoxy-6-iodo-, particularly its uptake in adipocytes (fat cells), parallels that of other glucose analogues like 3-O-methyl-D-glucose, highlighting its potential utility in metabolic studies .
D-glucose, 6-deoxy-6-iodo-, appears as a white crystalline solid with high solubility in water due to its polar hydroxyl groups (except for the one replaced by iodine).
The presence of the iodine atom affects its reactivity compared to regular D-glucose:
Relevant data include:
D-glucose, 6-deoxy-6-iodo-, has significant applications primarily in scientific research:
6-Deoxy-6-iodo-D-glucose (6DIG) serves as a substrate for multiple facilitative glucose transporter isoforms, with distinct binding affinities governed by structural recognition motifs. In adipocytes, 6DIG uptake correlates strongly with Glut 4 expression levels, as evidenced by insulin-stimulated transport rates being 2.3-fold higher in rat adipocytes (Glut 4-rich) versus mouse adipocytes (Glut 4-poor) [1] [2]. The tracer enters cells exclusively via glucose transporters, as confirmed by near-complete uptake inhibition (≥95%) under cytochalasin B exposure in human erythrocytes and neonatal rat cardiomyocytes [4] [5].
Table 1: Glucose Transporter Isoform Specificity for 6-Deoxy-6-Iodo-D-Glucose
Glucose Transporter Isoform | Relative Transport Efficiency | Primary Tissues/Cells | Key Evidence |
---|---|---|---|
Glut 4 | ++++ | Adipocytes, cardiomyocytes | Insulin-responsive uptake (300% increase) [1] |
Glut 1 | +++ | Erythrocytes, blood-brain barrier | Competitive inhibition by D-glucose (Ki = 3.2 mM) [4] |
Glut 3 | ++ | Neurons | Cerebral uptake in biodistribution studies [7] |
Glut 5 | - | Intestine, kidney | No significant transport [8] |
Beyond classical glucose transporters, 6-deoxy-6-iodo-D-glucose shows negligible interaction with fructose-specific transporters like Glut 5, as established through Xenopus laevis oocyte expression systems where Glut 5 failed to transport iodinated hexose analogs [6] [8]. This isoform selectivity underpins 6-deoxy-6-iodo-D-glucose’s utility in discriminating glucose-specific transport pathways in complex biological systems.
The C6 iodine substitution preserves the D-glucose stereoconfiguration essential for transporter recognition while eliminating the C6 hydroxymethyl group involved in phosphorylation. X-ray crystallographic analyses confirm that 6-deoxy-6-iodo-D-glucose maintains the stable ^4C~1~ chair conformation of β-D-glucopyranose, with the C-I bond (2.09 Å) sterically mimicking the C-OH bond (1.43 Å) while introducing minimal van der Waals radius expansion (I = 1.98 Å vs O = 1.52 Å) [3] [10]. This precise isosteric replacement permits:
Molecular dynamics simulations reveal that 6-deoxy-6-iodo-D-glucose binds the exofacial site of Glut 1 with ΔG = -9.8 kcal/mol, comparable to D-glucose (ΔG = -10.4 kcal/mol), primarily through conserved interactions with Gln161, Trp388, and Asn317 residues [5]. The iodine atom forms weak hydrophobic contacts with Phe291, explaining its negligible impact on transporter dissociation kinetics. Crucially, the absence of the C6 oxygen prevents hexokinase binding (Km > 500 mM vs 0.1 mM for glucose), ensuring 6-deoxy-6-iodo-D-glucose remains unphosphorylated and thus accurately reflects transport kinetics without confounding metabolic trapping [1] [4].
6-Deoxy-6-iodo-D-glucose exhibits classic competitive inhibition against D-glucose transport across glucose transporter isoforms. In isolated rat adipocytes, 6-deoxy-6-iodo-D-glucose demonstrates a K~i~ of 4.8 ± 0.3 mM against 3-O-methyl-D-glucose transport, comparable to D-glucose’s self-inhibition constant (K~i~ = 3.5 ± 0.2 mM) [1] [4]. This indicates similar transporter affinity despite C6 modification. Transport kinetics adhere to a single-site competitive model:$$V{max(app)} = V{max} ; ; ; ; K{m(app)} = Km \left(1 + \frac{[I]}{K_i}\right)$$where [I] = inhibitor (D-glucose) concentration.
Table 2: Competitive Inhibition Constants of 6-Deoxy-6-Iodo-D-Glucose
Experimental System | Apparent Km (mM) | Inhibition Constant Ki (mM) | Vmax (nmol/min/10⁶ cells) |
---|---|---|---|
Rat adipocytes (basal) | 8.2 ± 0.9 | 4.8 ± 0.3 (vs 3-OMG) | 1.4 ± 0.2 |
Rat adipocytes (+100 nM insulin) | 7.9 ± 1.1 | 4.6 ± 0.4 (vs 3-OMG) | 4.3 ± 0.5* |
Human erythrocytes | 5.1 ± 0.7 | 3.2 ± 0.3 (vs D-glucose) | 12.8 ± 1.4 |
Neonatal cardiomyocytes | 6.8 ± 0.8 | 5.1 ± 0.6 (vs 3-OMG) | 3.2 ± 0.4 |
Data from [1] [4] [7]; *p<0.01 vs basal
Notably, insulin stimulation increases V~max~ without altering K~m~ or K~i~ values in adipocytes, confirming that 6-deoxy-6-iodo-D-glucose transport modulation reflects transporter translocation rather than affinity changes [1] [7]. The tracer’s bidirectional transport was established in perfused rat hearts, where efflux rates matched 3-O-methyl-D-glucose kinetics (t~1/2~ = 4.2 ± 0.3 min), validating its utility for equilibrium kinetic studies [5].
6-Deoxy-6-iodo-D-glucose serves as a sensitive probe for insulin-triggered Glucose Transporter 4 translocation in insulin-responsive tissues. In rat adipocytes, insulin (100 nM) stimulates 6-deoxy-6-iodo-D-glucose uptake by 300% within 15 minutes, paralleling the magnitude of 3-O-methyl-D-glucose transport increase [1] [2]. This stimulation directly correlates with subcellular Glucose Transporter 4 redistribution, as evidenced by:
Table 3: Insulin-Stimulated 6-Deoxy-6-Iodo-D-Glucose Uptake in Experimental Models
Biological System | Basal Uptake (nmol/mg protein/min) | Insulin-Stimulated Uptake (% Increase) | Corresponding Glucose Transporter 4 Translocation |
---|---|---|---|
Rat adipocytes | 0.41 ± 0.05 | 300%* | 4.2-fold membrane increase [1] |
Mouse adipocytes | 0.38 ± 0.04 | 120%* | 1.8-fold membrane increase [1] |
Rat diaphragm | 1.2 ± 0.2 | 220%* | 3.1-fold membrane increase [7] |
Fructose-fed insulin-resistant rats | 0.39 ± 0.06 | 35% (NS) | 1.2-fold membrane increase [7] |
Data from [1] [7]; *p<0.001 vs basal; NS = not significant
In insulin-resistant states induced by fructose feeding, 6-deoxy-6-iodo-D-glucose uptake revealed tissue-specific transport defects: cardiac uptake decreased by 62%, diaphragmatic by 58%, and adipose by 72% versus controls under hyperinsulinemic conditions [7]. Mathematical modeling of 6-deoxy-6-iodo-D-glucose kinetics derived fractional transfer coefficients (K~in~) that quantitatively distinguished insulin-resistant tissues (e.g., fructose-fed rat myocardium K~in~ = 0.021 ± 0.003 mL/g/min vs control 0.058 ± 0.005 mL/g/min; p<0.001) [7]. These transport defects preceded systemic hyperglycemia, establishing 6-deoxy-6-iodo-D-glucose as an early detector of insulin resistance at the cellular level. The tracer’s non-metabolizable nature enables exclusive assessment of translocation dynamics without interference from downstream metabolic impairments characteristic of diabetes pathogenesis.
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1